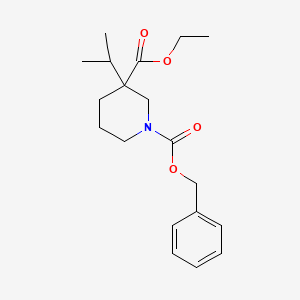

Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate

Description

Properties

IUPAC Name |

1-O-benzyl 3-O-ethyl 3-propan-2-ylpiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO4/c1-4-23-17(21)19(15(2)3)11-8-12-20(14-19)18(22)24-13-16-9-6-5-7-10-16/h5-7,9-10,15H,4,8,11-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBWIULVRFZVDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801129780 | |

| Record name | 1,3-Piperidinedicarboxylic acid, 3-(1-methylethyl)-, 3-ethyl 1-(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801129780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363166-26-0 | |

| Record name | 1,3-Piperidinedicarboxylic acid, 3-(1-methylethyl)-, 3-ethyl 1-(phenylmethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363166-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Piperidinedicarboxylic acid, 3-(1-methylethyl)-, 3-ethyl 1-(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801129780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Properties of Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate

An In-depth Technical Guide to Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate: Synthesis, Properties, and Applications

This document provides a comprehensive technical overview of this compound, a specialized piperidine derivative with significant potential as a building block in medicinal chemistry and drug discovery. While this specific molecule is not widely cataloged in public databases, its chemical behavior, properties, and synthetic route can be reliably established based on the well-understood principles of its constituent functional groups and data from closely related analogues. This guide is intended for researchers, chemists, and drug development professionals, offering predictive insights and actionable methodologies.

Introduction: A Scaffold for Innovation

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast number of approved pharmaceutical agents.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal framework for designing molecules that interact with biological targets. This compound incorporates several key features that make it a highly valuable, albeit specialized, synthetic intermediate:

-

A Protected Piperidine Nitrogen: The Carboxybenzyl (Cbz) group provides robust protection for the ring's secondary amine, rendering it inert to a wide range of reaction conditions while allowing for selective deprotection via hydrogenolysis.[2]

-

A Quaternary Stereocenter: The presence of both an ethyl carboxylate and an isopropyl group at the C3 position creates a sterically hindered quaternary center. Such features are often designed to impart metabolic stability or to probe deep, sterically-defined binding pockets in target proteins.

-

A Versatile Ester Handle: The ethyl ester at C3 serves as a reliable reactive site for further synthetic elaboration, such as hydrolysis to the corresponding carboxylic acid, amidation to form novel peptide linkages, or reduction to the primary alcohol.

This guide will detail a proposed synthetic pathway, predict the compound's physicochemical and spectroscopic properties, and discuss its potential applications in the field of drug development.

Molecular Structure and Predicted Physicochemical Properties

The structure combines the piperidine core with N-Cbz protection and a C3-quaternary center bearing an isopropyl group and an ethyl ester.

Caption: Chemical structure of this compound.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Comments |

| Molecular Formula | C₂₀H₂₉NO₄ | Calculated based on structure. |

| Molecular Weight | 347.45 g/mol | Calculated based on formula. |

| XLogP3 | ~4.0 - 4.5 | Estimated based on analogues. The Cbz and isopropyl groups significantly increase lipophilicity compared to the parent ester. |

| Hydrogen Bond Donors | 0 | The piperidine nitrogen is protected. |

| Hydrogen Bond Acceptors | 4 | Two carbonyl oxygens and two ester/carbamate oxygens. |

| Rotatable Bond Count | 7 | Indicates significant conformational flexibility, primarily from the Cbz and ester groups. |

| Appearance | Colorless to pale yellow oil | Expected based on similar Cbz-protected piperidine esters.[2][3] |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF). Insoluble in water. | Typical for a protected amino acid ester of this size. |

Proposed Synthesis and Purification Methodology

The synthesis of this compound can be logically achieved via a two-step sequence starting from the commercially available Ethyl piperidine-3-carboxylate (also known as Ethyl nipecotate).

Caption: Proposed two-step synthesis workflow.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 1-Cbz-piperidine-3-carboxylate

-

Rationale: This standard N-protection reaction utilizes benzyl chloroformate to install the Cbz group. A mild base is required to neutralize the HCl byproduct. The methodology is adapted from a similar protection of a piperidine-2-carboxylate.[3]

-

Procedure:

-

Dissolve Ethyl piperidine-3-carboxylate (1.0 eq) in dichloromethane (DCM, ~0.5 M).

-

Add a suitable base, such as triethylamine (TEA, 2.0 eq) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃, ~3 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be used directly in the next step or purified by flash chromatography if necessary.

-

Step 2: Synthesis of this compound

-

Rationale: This step involves the formation of a kinetic enolate at the C3 position, followed by alkylation. A strong, non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA) is critical to selectively deprotonate the α-carbon without attacking the ester or carbamate carbonyls. The reaction is performed at low temperature (-78 °C) to ensure kinetic control and prevent side reactions.

-

Procedure:

-

Prepare a solution of LDA (~1.5 eq) in anhydrous tetrahydrofuran (THF) and cool it to -78 °C under an inert atmosphere (Nitrogen or Argon).

-

In a separate flask, dissolve the crude Ethyl 1-Cbz-piperidine-3-carboxylate (1.0 eq) from Step 1 in anhydrous THF.

-

Add the solution of the ester dropwise to the cold LDA solution. Stir at -78 °C for 1 hour to ensure complete enolate formation.

-

Add 2-iodopropane (1.5 eq) to the reaction mixture dropwise.

-

Maintain the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature overnight.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification:

-

The resulting crude oil should be purified by flash column chromatography on silica gel. A gradient elution system, typically starting with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity, should effectively separate the desired product from starting material and byproducts.

Expected Spectroscopic Characteristics

Characterization of the final product would rely on standard spectroscopic techniques. The following are the predicted key features:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.30-7.40 (m, 5H): Aromatic protons of the benzyl group.

-

δ 5.15 (s, 2H): Methylene protons (-CH₂-) of the Cbz group.

-

δ 4.15 (q, J=7.1 Hz, 2H): Methylene protons (-OCH₂CH₃) of the ethyl ester.

-

δ 1.5-4.0 (m, ~9H): Complex, overlapping multiplets corresponding to the piperidine ring protons and the isopropyl methine proton (-CH(CH₃)₂). 2D NMR techniques (COSY, HSQC) would be required for definitive assignment.

-

δ 1.20 (t, J=7.1 Hz, 3H): Methyl protons (-OCH₂CH₃) of the ethyl ester.

-

δ 0.9-1.1 (two d, 6H): Two diastereotopic methyl groups of the isopropyl substituent.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~174 ppm: Ester carbonyl carbon (C=O).

-

δ ~155 ppm: Carbamate carbonyl carbon (C=O).

-

δ ~136 ppm: Quaternary aromatic carbon of the benzyl group.

-

δ ~128 ppm (multiple peaks): Aromatic CH carbons of the benzyl group.

-

δ ~67 ppm: Methylene carbon (-CH₂-) of the Cbz group.

-

δ ~61 ppm: Methylene carbon (-OCH₂CH₃) of the ethyl ester.

-

δ ~55-60 ppm: Quaternary C3 carbon of the piperidine ring.

-

δ ~40-50 ppm (multiple peaks): Aliphatic carbons of the piperidine ring.

-

δ ~35 ppm: Isopropyl methine carbon (-CH(CH₃)₂).

-

δ ~16-18 ppm (multiple peaks): Isopropyl methyl carbons.

-

δ ~14 ppm: Methyl carbon (-OCH₂CH₃) of the ethyl ester.

-

-

IR Spectroscopy (Thin Film):

-

~1735 cm⁻¹: Strong C=O stretch (ester). Based on data for Ethyl nipecotate.[4]

-

~1695 cm⁻¹: Strong C=O stretch (carbamate).

-

~3000-2850 cm⁻¹: C-H stretching (aliphatic).

-

~1600, 1495 cm⁻¹: C=C stretching (aromatic).

-

-

Mass Spectrometry (ESI+):

-

m/z 348.2 [M+H]⁺: Expected parent ion.

-

m/z 258.2 [M - C₇H₇]⁺: Loss of the benzyl group.

-

m/z 214.1 [M - C₈H₇O₂]⁺: Loss of the Cbz group.

-

Applications in Research and Drug Development

This compound is not an end-product but a sophisticated building block. Its utility lies in its capacity to introduce a specific, sterically defined motif into larger, more complex molecules.

-

Scaffold for Lead Optimization: In drug discovery, moving from a simple hit to a lead candidate often involves systematically exploring the chemical space around a core scaffold. This compound allows for the introduction of a C3-isopropyl group, which can be used to probe steric tolerance in a receptor binding site or to block a potential site of metabolism. The N-benzyl piperidine motif itself is a powerful tool for fine-tuning physicochemical properties and introducing crucial cation-π interactions with target proteins.[5]

-

Intermediate for Novel Heterocycles: The dual functionality of the protected amine and the ester allows for a wide array of subsequent reactions. The ester can be hydrolyzed to the acid, which can then be coupled with amines to form amides, or used in other transformations. Subsequent removal of the Cbz group frees the piperidine nitrogen for further functionalization, making it a key intermediate for complex heterocyclic drug candidates.[2]

-

Development of Enzyme Inhibitors and Receptor Modulators: The rigid, three-dimensional structure of substituted piperidines is ideal for designing potent and selective inhibitors of enzymes like DPP-4 or modulators of G-protein coupled receptors.[2] The specific substitution pattern of this compound provides a unique starting point for such design efforts.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, GHS classifications for structurally similar piperidine esters provide a strong basis for safe handling protocols.[6][7][8]

-

Hazard Classification: Expected to be classified as a skin, eye, and respiratory tract irritant. May be harmful if swallowed.[7][8][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

This technical guide provides a robust framework for the synthesis, characterization, and application of this compound. By leveraging established chemical principles and data from analogous structures, researchers can confidently incorporate this valuable building block into their synthetic and drug discovery programs.

References

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- LEAPCHEM. (n.d.). Cbz-Piperidine-3-carboxylic Acid Ethyl Ester丨CAS 310454-53-6.

- ECHEMI. (n.d.). ETHYL 1-CBZ-PIPERIDINE-2-CARBOXYLATE | 126401-22-7.

- PubChem. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.

- Biosynth. (n.d.). Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate SDS.

- ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases.

- PubChem. (n.d.). ethyl (3R)-piperidine-3-carboxylate.

- Parchem. (n.d.). Ethyl Piperidine-3-Carboxylate MSDS/SDS.

- ResearchGate. (2025). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases.

- PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery.

- Organic Spectroscopy International. (2015). Ethyl piperidine-3-carboxylate, 3-哌啶甲酸乙酯, Ethyl nipecotate.

- Sigma-Aldrich. (n.d.). (R)-Ethyl piperidine-3-carboxylate 97.

Sources

- 1. researchgate.net [researchgate.net]

- 2. leapchem.com [leapchem.com]

- 3. echemi.com [echemi.com]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Ethyl piperidine-3-carboxylate, 3-哌啶甲酸乙酯, Ethyl nipecotate [orgspectroscopyint.blogspot.com]

- 5. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. Ethyl Piperidine-3-Carboxylate MSDS/SDS | Supplier & Distributor [chemheterocycles.com]

An In-depth Technical Guide to Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a ubiquitous structural motif found in a wide array of pharmaceuticals and biologically active natural products.[1] The strategic functionalization of the piperidine ring allows for the fine-tuning of physicochemical and pharmacological properties, making it a valuable building block in the design of novel therapeutics. This guide provides a comprehensive overview of this compound, with a focus on its synthesis, chemical properties, and potential applications. As a specific CAS number for this molecule is not publicly documented, this paper will refer to it by its chemical name and propose a robust synthetic pathway based on established chemical principles.

The Strategic Importance of the N-Cbz Protecting Group

In the multi-step synthesis of complex molecules containing the piperidine moiety, the protection of the piperidine nitrogen is crucial. The benzyloxycarbonyl (Cbz or Z) group is a widely employed protecting group for amines due to its robustness and orthogonal reactivity.[2][3] The Cbz group serves several critical functions:

-

Modulation of Reactivity: The electron-withdrawing nature of the Cbz group significantly reduces the nucleophilicity and basicity of the piperidine nitrogen. This prevents unwanted side reactions where the nitrogen could act as a base or nucleophile.[2]

-

Directing Group: The steric and electronic properties of the Cbz group can influence the regioselectivity of reactions on the piperidine ring.

-

Improved Handling: The introduction of the Cbz group often increases the crystallinity and stability of intermediates, facilitating their purification.[2][4]

The Cbz group can be introduced by reacting the piperidine with benzyl chloroformate (Cbz-Cl) under basic conditions and is typically removed by catalytic hydrogenation, which cleaves the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide.[3][4]

Proposed Synthesis of this compound

The synthesis of this compound presents the key challenge of regioselectively introducing an isopropyl group at the C3 position of the piperidine ring. A plausible and efficient synthetic route is proposed below, commencing from commercially available ethyl piperidine-3-carboxylate.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: N-Cbz Protection of Ethyl piperidine-3-carboxylate

This initial step protects the secondary amine of the starting material, which is essential for the subsequent selective alkylation at the C3 position.

-

Materials:

-

Ethyl piperidine-3-carboxylate (1 equivalent)

-

Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N) (2 equivalents)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)/Water

-

-

Procedure:

-

Dissolve ethyl piperidine-3-carboxylate in the chosen solvent system.

-

Cool the solution to 0 °C in an ice bath.

-

Add the base, followed by the dropwise addition of benzyl chloroformate.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

Perform an aqueous workup to remove salts and excess reagents. The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, Ethyl 1-Cbz-piperidine-3-carboxylate, can be purified by flash column chromatography on silica gel.

-

Causality Behind Experimental Choices: The use of a base is critical to neutralize the hydrochloric acid generated during the reaction.[3] Performing the reaction at 0 °C helps to control the exothermicity of the acylation. The aqueous workup is a standard procedure to purify the product from water-soluble byproducts.

Step 2: α-Alkylation of the Ester

This crucial step introduces the isopropyl group at the C3 position via the formation of a stabilized enolate.

-

Materials:

-

Ethyl 1-Cbz-piperidine-3-carboxylate (1 equivalent)

-

Lithium diisopropylamide (LDA) (1.1 equivalents)

-

2-iodopropane (1.2 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Prepare a solution of LDA in anhydrous THF and cool it to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of Ethyl 1-Cbz-piperidine-3-carboxylate in anhydrous THF to the LDA solution. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

-

Add 2-iodopropane to the reaction mixture and continue stirring at -78 °C for several hours.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting this compound by flash column chromatography.

-

Causality Behind Experimental Choices: LDA is a strong, non-nucleophilic base, ideal for generating the kinetic enolate of the ester without competing side reactions like addition to the carbonyl group. The low temperature (-78 °C) is essential to maintain the stability of the enolate and prevent side reactions. 2-iodopropane is used as the electrophile to introduce the isopropyl group.

Physicochemical and Spectroscopic Characterization

The successful synthesis of this compound would be confirmed through a combination of spectroscopic and analytical techniques.

| Property | Predicted Value/Technique |

| Molecular Formula | C₁₉H₂₇NO₄ |

| Molecular Weight | 333.42 g/mol |

| Appearance | Likely a colorless to pale yellow oil or a white to off-white solid. |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. |

| ¹H NMR | Key signals would include those for the ethyl ester (triplet and quartet), the Cbz group (aromatic protons and benzylic CH₂), and the isopropyl group (doublet and septet), in addition to the piperidine ring protons. |

| ¹³C NMR | Characteristic signals for the ester and carbamate carbonyls, aromatic carbons of the Cbz group, and the aliphatic carbons of the piperidine, ethyl, and isopropyl groups would be expected. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight would confirm the identity of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass. |

| Infrared (IR) | Strong absorption bands corresponding to the C=O stretching vibrations of the ester and carbamate functional groups would be prominent. |

| Purity (HPLC) | High-Performance Liquid Chromatography would be used to assess the purity of the final compound. |

Applications in Drug Discovery and Development

Substituted piperidines are key building blocks in the synthesis of a wide range of pharmaceuticals.[5] this compound, as a chiral, functionalized scaffold, can serve as a valuable intermediate in the synthesis of:

-

Enzyme Inhibitors: The specific stereochemistry and substitution pattern can be designed to fit into the active site of target enzymes. For example, related piperidine carboxylates are used in the synthesis of DPP-4 inhibitors.[6]

-

Receptor Modulators: The piperidine core can be elaborated to interact with various receptors in the central nervous system.[6]

-

Anticonvulsant Agents: Piperidine-3-carboxylic acid analogs have been investigated for their potential as anticonvulsants.[5]

The presence of the ester functionality allows for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation to form a diverse library of compounds for structure-activity relationship (SAR) studies. The Cbz group can be readily removed to allow for further functionalization of the piperidine nitrogen.

Conclusion

This compound represents a valuable, albeit not widely cataloged, chemical entity for drug discovery and organic synthesis. The proposed synthetic route, leveraging the protective qualities of the Cbz group and the regioselective α-alkylation of an ester enolate, provides a reliable method for its preparation. The versatility of this compound, with its multiple functional handles, makes it an attractive starting point for the synthesis of complex and potentially bioactive molecules. The principles and protocols outlined in this guide are intended to provide researchers with the foundational knowledge to synthesize and utilize this and related substituted piperidine scaffolds in their scientific endeavors.

References

-

The Strategic Role of the N-Cbz Protecting Group in Piperidine Synthesis: A Technical Guide. Benchchem.

-

Grygorenko, O. O., et al. Retrosynthetic disconnection of (cyclo)alkyl-substituted piperidine derivatives. ChemistrySelect 2019, 4 (1), 143-146.

-

The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons.

-

Mokhtary, M., & Mahooti, K. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A 2024, 7(2), 163-189.

-

Krasavin, M. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals 2022, 15(9), 1076.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.

-

Process for producing 4-arylpiperidine-3-carbinols and related compounds. Google Patents.

-

(R)-N-Cbz-Piperidine-3-carboxylic acid. MySkinRecipes.

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.

-

Ford, G. J., et al. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications 2020, 56(56), 7949-7952.

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.

-

Protecting Groups: Boc, Cbz, Amine. StudySmarter.

-

Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.

-

Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube.

-

A Facile Synthesis of 3-(Substituted benzyl)piperidines. ResearchGate.

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regioisomers of methyl-substituted methyl pipecolinates. Royal Society of Chemistry.

-

(R)-Ethyl piperidine-3-carboxylate 97. Sigma-Aldrich.

-

(S)-Ethyl piperidine-3-carboxylate 97. Sigma-Aldrich.

-

Ethyl (3S)-piperidine-3-carboxylate. PubChem.

-

(R)-Ethyl piperidine-3-carboxylate. Santa Cruz Biotechnology.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 5. ajchem-a.com [ajchem-a.com]

- 6. (R)-3-哌啶甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

Structure of Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate

An In-depth Technical Guide to Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate

Abstract

This guide provides a comprehensive technical overview of this compound, a substituted piperidine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The piperidine scaffold is a cornerstone in the design of pharmaceuticals, and understanding the synthesis, characterization, and reactivity of its complex derivatives is crucial for the development of novel therapeutics.[1][2] This document elucidates the molecule's structural features, proposes a robust synthetic pathway, details methods for its structural confirmation, and explores its chemical reactivity and potential applications as a versatile building block. The strategic incorporation of a Cbz protecting group and a quaternary center at the C3 position makes this compound a valuable intermediate for creating molecules with three-dimensional complexity, a desirable trait in modern drug discovery.[3][4]

The Strategic Importance of Substituted Piperidines in Chemistry

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in natural products and synthetic pharmaceuticals.[1][2][5] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. Consequently, piperidine derivatives are integral to numerous classes of drugs, including those targeting the central nervous system.[4][5]

The synthesis of highly substituted piperidines, however, requires careful strategic planning, particularly concerning the control of regioselectivity and stereochemistry. This is where the use of protecting groups becomes paramount. The Carboxybenzyl (Cbz or Z) group is a widely used protecting group for amines due to its robustness under a variety of reaction conditions, yet it can be removed under mild, specific conditions.[6][7] Its stability towards both acidic and basic conditions makes it orthogonal to many other protecting groups, such as the acid-labile Boc group.[7]

Furthermore, the creation of quaternary carbon centers, such as the C3 position in the target molecule which bears both an isopropyl group and an ethyl carboxylate, is a key strategy for increasing the three-dimensional character of a molecule. Such "3D fragments" are increasingly sought after in fragment-based drug discovery to improve properties like solubility and to explore novel binding interactions.[3]

Molecular Structure and Physicochemical Properties

This compound is a chiral molecule featuring a piperidine ring N-protected with a benzyloxycarbonyl group. The C3 position is a quaternary stereocenter substituted with both an isopropyl group and an ethyl carboxylate moiety.

Caption: 2D representation of the target molecule.

Physicochemical Data

The following table summarizes the computed physicochemical properties for the analogous structure, Methyl N-Cbz-piperidine-3-carboxylate, which serves as a reliable estimate.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₅NO₄ | (Calculated) |

| Molecular Weight | 319.40 g/mol | (Calculated) |

| XLogP3 | ~3.0 - 3.5 | [8][9] |

| Hydrogen Bond Donor Count | 0 | [9] |

| Hydrogen Bond Acceptor Count | 4 | [9] |

| Rotatable Bond Count | 7 | (Calculated) |

| Topological Polar Surface Area | 55.8 Ų | [9] |

Proposed Synthesis Strategy

A practical and efficient synthesis of this compound can be envisioned starting from the commercially available ethyl piperidine-3-carboxylate (also known as ethyl nipecotate).[10] The strategy involves two key steps: N-protection followed by C-alkylation at the C3 position.

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol: Step-by-Step Methodology

Step 1: Synthesis of Ethyl 1-Cbz-piperidine-3-carboxylate

This step employs a standard Schotten-Baumann reaction to protect the secondary amine of the piperidine ring.[6]

-

Dissolution: Dissolve ethyl piperidine-3-carboxylate (1.0 eq) in a biphasic solvent system such as Dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Cooling: Cool the vigorously stirred mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction with the highly reactive benzyl chloroformate.

-

Reagent Addition: Add benzyl chloroformate (Cbz-Cl, ~1.05 eq) dropwise to the mixture. The bicarbonate base neutralizes the HCl byproduct generated during the reaction, driving it to completion.[6]

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Workup: Separate the organic layer. Wash sequentially with 1N HCl, water, and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-protected intermediate. Purification can be achieved via flash column chromatography.

Step 2: Synthesis of this compound

This step involves the formation of a quaternary center via enolate alkylation.

-

Preparation: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Enolate Formation: Add Lithium diisopropylamide (LDA, ~1.1 eq), a strong, non-nucleophilic base, dropwise to the cold THF. Then, add a solution of Ethyl 1-Cbz-piperidine-3-carboxylate (1.0 eq) in anhydrous THF dropwise. The LDA is chosen for its efficacy in quantitatively deprotonating the α-carbon of the ester to form the corresponding lithium enolate. Stir the mixture at -78 °C for 1 hour.

-

Alkylation: Add 2-bromopropane (~1.2 eq) dropwise to the enolate solution. Maintain the temperature at -78 °C for another 2-3 hours, then allow the reaction to slowly warm to room temperature.

-

Quenching and Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final target molecule.

Structural Elucidation and Characterization

Confirmation of the final structure would rely on a combination of standard spectroscopic techniques. The following table outlines the expected data based on known spectral characteristics of similar molecules.[11][12]

| Technique | Expected Observations |

| ¹H NMR | ~7.3 ppm (m, 5H): Aromatic protons of the benzyl group. ~5.1 ppm (s, 2H): Methylene protons of the Cbz group (O-CH₂-Ph). ~4.1 ppm (q, 2H): Methylene protons of the ethyl ester (O-CH₂-CH₃). ~1.5-3.5 ppm (m): Piperidine ring protons and the methine proton of the isopropyl group. ~1.2 ppm (t, 3H): Methyl protons of the ethyl ester (O-CH₂-CH₃). ~0.9 ppm (d, 6H): Two methyl groups of the isopropyl substituent. |

| ¹³C NMR | ~175 ppm: Carbonyl carbon of the ethyl ester. ~155 ppm: Carbonyl carbon of the Cbz carbamate. ~137 ppm: Quaternary aromatic carbon of the benzyl group. ~128 ppm: Aromatic CH carbons of the benzyl group. ~67 ppm: Methylene carbon of the Cbz group (O-CH₂-Ph). ~61 ppm: Methylene carbon of the ethyl ester (O-CH₂-CH₃). ~40-55 ppm: Piperidine ring carbons and the quaternary C3 carbon. ~30-35 ppm: Methine carbon of the isopropyl group. ~15-20 ppm: Methyl carbons of the isopropyl group. ~14 ppm: Methyl carbon of the ethyl ester. |

| Mass Spec (ESI+) | Expected [M+H]⁺ and [M+Na]⁺ peaks corresponding to the molecular weight of 319.40. |

| IR Spec (cm⁻¹) | ~2950-2850: Aliphatic C-H stretching. ~1730: C=O stretching of the ethyl ester. ~1690: C=O stretching of the Cbz carbamate. ~1420, 1250: C-N and C-O stretching bands. |

Chemical Reactivity and Downstream Applications

The structure of this compound offers two primary handles for further chemical modification: the Cbz protecting group and the ethyl ester.

Deprotection of the Cbz Group

The removal of the Cbz group is a critical step to unmask the piperidine nitrogen for further functionalization.

Caption: Cbz deprotection via catalytic hydrogenolysis.

-

Catalytic Hydrogenolysis: This is the most common and mildest method for Cbz removal.[6][7] The reaction involves stirring the compound in a solvent like methanol or ethanol under an atmosphere of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[6][13] The reaction is clean, yielding the deprotected amine, toluene, and carbon dioxide as byproducts.[7]

-

Acid-Mediated Deprotection: Strong acids like HBr in acetic acid or various HCl solutions can also cleave the Cbz group.[14] This method is advantageous when the molecule contains other functional groups that are sensitive to catalytic reduction (e.g., alkenes, alkynes).[15]

Transformation of the Ethyl Ester

The ethyl ester at the C3 position is a versatile functional group that can be readily converted into other moieties:

-

Hydrolysis: Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) followed by acidic workup will yield the corresponding carboxylic acid.

-

Amidation: The ester can be converted directly to an amide through reaction with an amine, often at elevated temperatures, or converted first to the carboxylic acid which can then be coupled with an amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

The resulting deprotected piperidine-3-carboxylate or its derivatives are valuable scaffolds for building complex molecules for pharmaceutical screening.[5][16]

Conclusion

This compound is a strategically designed chemical intermediate. Its structure combines the stability and reliable deprotection chemistry of the Cbz group with a sterically demanding quaternary center that imparts valuable three-dimensional character. The synthetic route proposed herein is based on well-established, high-yielding chemical transformations. The compound's dual functional handles—the protected amine and the modifiable ester—make it an exceptionally versatile building block for the synthesis of novel, complex piperidine-containing molecules in drug discovery and development programs.

References

-

Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. Retrieved from [Link]

-

MDPI. (2023). Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids. Retrieved from [Link]

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

PubMed Central (PMC). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Retrieved from [Link]

-

Sciencemadness.org. (2020). Deprotection of N-benzyl piperidine compound. Retrieved from [Link]

-

PubChem. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]

-

PubMed Central (PMC). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]

-

CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

-

PubChem. benzyl piperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. Benzyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. CID 161290137. Retrieved from [Link]

-

PubChem. Ethyl (3S)-piperidine-3-carboxylate. Retrieved from [Link]

-

PubChem. Methyl N-Cbz-piperidine-3-carboxylate. Retrieved from [Link]

-

ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]

-

PubChem. Ethyl 3-(3-oxopropyl)piperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]

- Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.

-

ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. Retrieved from [Link]

-

PubChemLite. 1-isopropylpiperidine-3-carboxylic acid hydrochloride (C9H17NO2). Retrieved from [Link]

-

PubChem. ethyl (3R)-piperidine-3-carboxylate. Retrieved from [Link]

- Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. thieme-connect.com [thieme-connect.com]

- 5. ajchem-a.com [ajchem-a.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. echemi.com [echemi.com]

- 9. Methyl N-Cbz-piperidine-3-carboxylate | C15H19NO4 | CID 45489848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethyl (3S)-piperidine-3-carboxylate | C8H15NO2 | CID 187784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tdcommons.org [tdcommons.org]

- 15. Cbz-Protected Amino Groups [organic-chemistry.org]

- 16. leapchem.com [leapchem.com]

An In-Depth Technical Guide to Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate, a key intermediate in the synthesis of complex heterocyclic molecules with significant therapeutic potential. The piperidine scaffold is a highly privileged motif in medicinal chemistry, and the introduction of a quaternary center at the 3-position offers unique three-dimensional diversity for drug design.[1][2][3] This document details the physicochemical properties of the title compound, a robust synthetic protocol for its preparation, in-depth characterization methodologies, and a discussion of its potential applications in drug discovery, particularly in the development of novel anticancer agents.

Introduction: The Significance of the 3,3-Disubstituted Piperidine Scaffold

The piperidine ring is a ubiquitous structural feature in a vast number of approved pharmaceutical agents, valued for its favorable physicochemical and pharmacokinetic properties.[1][4] It can modulate lipophilicity and aqueous solubility, and its conformational flexibility allows for optimal binding to biological targets.[1] The synthesis of piperidine derivatives with diverse substitution patterns is a cornerstone of modern medicinal chemistry.[4][5]

Specifically, the creation of a quaternary stereocenter, as seen in 3,3-disubstituted piperidines, is of growing interest. This structural feature imparts a higher degree of three-dimensionality to the molecule, which can lead to enhanced binding affinity, improved selectivity, and novel intellectual property.[2] The title compound, this compound, serves as a valuable building block for accessing this unique chemical space. The carbobenzyloxy (Cbz) protecting group on the piperidine nitrogen provides stability during synthetic manipulations and can be readily removed under various conditions to allow for further derivatization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| IUPAC Name | Ethyl 1-(benzyloxycarbonyl)-3-isopropylpiperidine-3-carboxylate | - |

| Molecular Formula | C₂₀H₂₉NO₄ | Calculated |

| Molecular Weight | 347.45 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow oil or crystalline solid | Inferred from similar compounds |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | Inferred from similar compounds |

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved through the diastereoselective alkylation of a readily available starting material, Ethyl 1-Cbz-piperidine-3-carboxylate. The causality behind this experimental choice lies in the ability to generate the desired quaternary center in a controlled manner.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Ethyl 1-Cbz-piperidine-3-carboxylate

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

2-Iodopropane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for flash chromatography

Procedure:

-

LDA Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon or nitrogen, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.1 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C.

-

Enolate Formation: Dissolve Ethyl 1-Cbz-piperidine-3-carboxylate (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under an inert atmosphere. Cool the solution to -78 °C. Slowly add this solution to the pre-formed LDA solution at -78 °C via cannula. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: Add 2-iodopropane (1.5 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to stir at this temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel.[6][7][8][9] A gradient elution system of ethyl acetate in hexanes (e.g., 5% to 30% ethyl acetate) is typically effective for separating the desired product from any unreacted starting material and by-products.[8][9]

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are standard for this class of molecules.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, the following signals are expected:

-

¹H NMR (in CDCl₃):

-

Aromatic Protons (Cbz group): A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the benzyl group.

-

Benzyl Protons (Cbz group): A singlet at approximately δ 5.1 ppm for the two benzylic protons.

-

Ethyl Ester Protons: A quartet around δ 4.1-4.2 ppm (OCH₂) and a triplet around δ 1.2-1.3 ppm (CH₃).

-

Piperidine Ring Protons: A series of complex multiplets in the range of δ 1.5-4.0 ppm. The specific chemical shifts and coupling constants will be influenced by the ring conformation.

-

Isopropyl Protons: A septet for the methine proton (CH) and two doublets for the diastereotopic methyl groups (CH₃).

-

-

¹³C NMR (in CDCl₃):

-

Carbonyl Carbons: Resonances around δ 173-175 ppm (ester) and δ 155 ppm (carbamate).

-

Aromatic Carbons (Cbz group): Signals in the δ 127-137 ppm region.

-

Benzylic Carbon (Cbz group): A signal around δ 67 ppm.

-

Ethyl Ester Carbons: Resonances around δ 61 ppm (OCH₂) and δ 14 ppm (CH₃).

-

Piperidine Ring Carbons: Signals in the δ 20-55 ppm range, with the quaternary carbon at C3 appearing in a distinct region.

-

Isopropyl Carbons: Signals for the methine and methyl carbons.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the expected protonated molecule [M+H]⁺ would be observed at m/z 348.46.

-

Fragmentation Pattern: Tandem MS (MS/MS) would likely show characteristic fragmentation patterns. Common losses include the benzyl group (loss of 91 Da), the entire Cbz group, and cleavage of the piperidine ring. The fragmentation of the piperidine ring can provide further structural confirmation.[11][12]

Applications in Drug Development

The 3,3-disubstituted piperidine scaffold is a promising pharmacophore in drug discovery. The presence of both an ester and an alkyl group at the 3-position creates a chiral center with significant steric bulk, which can be exploited for selective interactions with biological targets.

Potential as HDM2-p53 Inhibitors

A particularly compelling application for this class of compounds is in the development of inhibitors of the HDM2-p53 protein-protein interaction.[13] The p53 tumor suppressor protein is a critical regulator of cell growth and apoptosis, and its function is often abrogated in cancer through interaction with its negative regulator, HDM2. Small molecules that can block this interaction can restore p53 function and induce apoptosis in cancer cells.

The 3,3-disubstituted piperidine core has been identified as a key scaffold for potent and orally bioavailable HDM2-p53 inhibitors.[13] The substituents at the 3-position can be tailored to occupy specific pockets in the HDM2 protein, thereby enhancing binding affinity and efficacy. The isopropyl group in the title compound, with its branched and lipophilic nature, is well-suited to interact with hydrophobic pockets in a protein binding site.

Further Synthetic Utility: Deprotection and Derivatization

The Cbz protecting group can be readily removed to unmask the piperidine nitrogen, opening up a wide range of possibilities for further synthetic diversification.

Caption: Deprotection and further derivatization workflow.

Deprotection Protocol (Catalytic Hydrogenation):

-

Dissolve this compound in a suitable solvent such as methanol or ethanol.[14][15]

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).[14]

-

Stir the mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) at room temperature until TLC analysis indicates complete deprotection.[14][15]

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected piperidine.[15]

This deprotected intermediate can then be subjected to a variety of reactions, such as N-alkylation, N-arylation, or amide coupling, to generate a library of compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, three-dimensionally complex piperidine derivatives. This guide has provided a detailed overview of its synthesis, characterization, and potential applications in drug discovery. The methodologies described herein are robust and based on established chemical principles, providing a solid foundation for researchers and scientists working in the field of medicinal chemistry. The exploration of the chemical space around the 3,3-disubstituted piperidine scaffold holds significant promise for the development of the next generation of therapeutic agents.

References

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

-

Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. Available at: [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. JoVE. Available at: [Link]

-

Flash Column Chromatography. Organic Chemistry Resources Worldwide. Available at: [Link]

-

Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]

-

Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. PubMed. Available at: [Link]

-

synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. Available at: [Link]

-

Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central. Available at: [Link]

-

Successful Flash Chromatography. Biotage. Available at: [Link]

-

Synthesis and anti-malaria activity of molecules carrying the piperidine ring. ARKAT USA. Available at: [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Available at: [Link]

-

Synthesis, structure and biological activity of Napthyloxypropargyl piperidines. ResearchGate. Available at: [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Available at: [Link]

-

Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ResearchGate. Available at: [Link]

-

13C and 1H NMR spectral studies of some t-3-carboxyethyl-r-2,c-6-diphenylpiperidine derivatives. INIS-IAEA. Available at: [Link]

-

Chromatography: Solvent Systems For Flash Column. University of Rochester. Available at: [Link]

-

CID 161290137 | C16H30N2O4. PubChem. Available at: [Link]

-

Supporting Information. Wiley-VCH. Available at: [Link]

-

ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. MJCS. Available at: [Link]

-

Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

-

Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. ResearchGate. Available at: [Link]

-

The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Available at: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

- 7. chem.rochester.edu [chem.rochester.edu]

- 8. Chromatography [chem.rochester.edu]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. researchgate.net [researchgate.net]

- 11. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. total-synthesis.com [total-synthesis.com]

The Piperidine-3-Carboxylate Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Directive: Unlocking Therapeutic Potential Through Strategic Design

The piperidine ring is a cornerstone of medicinal chemistry, prized for its favorable physicochemical properties and its presence in a multitude of clinically successful drugs.[1][2] Within this versatile class of heterocycles, the piperidine-3-carboxylate scaffold has emerged as a particularly fruitful starting point for the design of novel therapeutics. Its strategic placement of a carboxylic acid or ester functionality on the conformationally flexible six-membered ring provides a rich platform for derivatization, enabling the precise tuning of steric and electronic properties to achieve high-affinity and selective interactions with a diverse range of biological targets.[3][4] This guide delves into the multifaceted applications of piperidine-3-carboxylate derivatives, offering a comprehensive overview of their synthesis, structure-activity relationships, and therapeutic potential across various disease areas. By exploring the causal relationships between molecular design and biological activity, this document aims to equip researchers with the knowledge to rationally design and develop the next generation of piperidine-3-carboxylate-based medicines.

Synthetic Strategies: Accessing Chemical Diversity

The synthesis of piperidine-3-carboxylate derivatives often commences from readily available starting materials such as ethyl nipecotate (ethyl piperidine-3-carboxylate) or its corresponding acid, nipecotic acid.[5][6] The strategic manipulation of the piperidine nitrogen and the carboxylate group allows for the introduction of a wide array of substituents, leading to diverse chemical libraries for biological screening.

General Synthetic Workflow

A common synthetic approach involves the N-functionalization of the piperidine ring, followed by modification of the carboxylate group, typically through amide bond formation.[7] This versatile strategy allows for the exploration of structure-activity relationships at two key positions of the scaffold.

Caption: General synthetic workflow for piperidine-3-carboxamide derivatives.

Experimental Protocol: Synthesis of N-Arylpiperidine-3-carboxamides

This protocol outlines a representative synthesis of an N-arylpiperidine-3-carboxamide, a class of compounds that has shown promise in anticancer research.[8]

Materials:

-

N-Boc-piperidine-3-carboxylic acid

-

Substituted aniline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Amide Coupling:

-

To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the substituted aniline (1.1 eq) and continue stirring at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the N-Boc protected piperidine-3-carboxamide.[7]

-

-

Boc Deprotection:

-

Dissolve the purified N-Boc protected intermediate in DCM.

-

Add TFA (10-20 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and neutralize with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final N-arylpiperidine-3-carboxamide.

-

Therapeutic Applications and Structure-Activity Relationships

The versatility of the piperidine-3-carboxylate scaffold is evident in its wide range of pharmacological activities.[2][9] By systematically modifying the substituents on the piperidine ring and the carboxylate moiety, researchers have developed potent and selective modulators of various biological targets.

Anticancer Activity: Induction of Cellular Senescence

Certain N-arylpiperidine-3-carboxamide derivatives have demonstrated potent anticancer activity by inducing a senescence-like phenotype in cancer cells.[8] Cellular senescence is a state of irreversible cell cycle arrest that can act as a potent tumor suppression mechanism.[10]

Caption: Simplified pathway of small molecule-induced cellular senescence.[11]

Structure-Activity Relationship (SAR) of Anticancer Piperidine-3-carboxamides:

| Compound | R1 (N-substituent) | R2 (Amide substituent) | IC50 (µM) vs. A375 Melanoma Cells | Reference |

| 1 | 3,4-difluorobenzyl | 4-pyridyl | 0.88 | [8] |

| 12 | 3,4-difluorobenzyl | 4-pyridyl (piperidine-4-carboxamide) | > 20 | [8] |

| 13 | 3,4-difluorobenzyl | 4-pyridyl (pyrrolidine-3-carboxamide) | 8.0 | [8] |

| 54 | 3,4-difluorobenzyl | 2-thienyl | 0.03 | [8] |

Key Insights: The position of the carboxamide group on the piperidine ring is crucial for activity, with the 3-position being optimal.[8] The nature of the amide substituent also significantly influences potency, with heterocyclic moieties often being favored.

Neuroprotective Effects: GABA Reuptake Inhibition

Nipecotic acid, or piperidine-3-carboxylic acid, is a known inhibitor of the GABA transporter 1 (GAT1).[12] GAT1 is responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft.[12] By inhibiting GAT1, nipecotic acid derivatives can increase GABAergic neurotransmission, which has therapeutic potential in conditions characterized by neuronal hyperexcitability, such as epilepsy.[13]

Caption: Mechanism of action of piperidine-3-carboxylate derivatives as GAT1 inhibitors.[12]

SAR of Nipecotic Acid Derivatives as GAT1 Inhibitors:

| Compound | N-substituent | IC50 (µM) for GAT1 Inhibition | Reference |

| Nipecotic Acid | H | ~10 | [12] |

| Tiagabine | (R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl] | 0.04 | [12] |

| MNPC | m-nitrophenyl | Potent in vitro inhibitor | [13] |

Key Insights: The lipophilicity of the N-substituent is a critical determinant of potency and blood-brain barrier permeability.[12] The addition of bulky, aromatic groups can significantly enhance inhibitory activity against GAT1.

Treatment of Osteoporosis: Cathepsin K Inhibition

Piperidine-3-carboxamide derivatives have been developed as potent and selective inhibitors of cathepsin K, a cysteine protease that plays a key role in bone resorption.[14] By inhibiting cathepsin K, these compounds can reduce the degradation of bone matrix, offering a therapeutic strategy for osteoporosis.

SAR of Piperidine-3-carboxamides as Cathepsin K Inhibitors:

| Compound | R1 (N-sulfonyl group) | R2 (Amide substituent) | IC50 (µM) vs. Cathepsin K | Reference |

| F-12 | 4-bromophenylsulfonyl | 3-fluorobenzyl | 0.25 | [14] |

| H-9 | 2-tolylsulfonyl | 3-fluorobenzyl | 0.08 | [14] |

Key Insights: Modifications to the N-sulfonyl group and the benzylamine moiety attached to the carboxamide can significantly impact inhibitory potency against cathepsin K.[14]

Analgesic and Other CNS Applications

The piperidine scaffold is a well-established pharmacophore in analgesic drug discovery, with many clinically used opioids containing this motif.[15] Derivatives of piperidine-3-carboxylic acid have also been explored as analgesics, though detailed SAR in this area is less publicly available.[16] Furthermore, the structural similarity of piperidine derivatives to neurotransmitters has led to their investigation as modulators of dopamine and other CNS receptors, with potential applications in Parkinson's disease and other neurological disorders.[17][18]

Future Perspectives

The piperidine-3-carboxylate scaffold continues to be a rich source of inspiration for medicinal chemists. The inherent versatility of this motif, coupled with an ever-expanding toolkit of synthetic methodologies, ensures its continued relevance in the pursuit of novel therapeutics. Future research will likely focus on the development of derivatives with enhanced selectivity and improved pharmacokinetic profiles, as well as the exploration of new therapeutic applications. The strategic application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of the next generation of clinically successful drugs based on this privileged scaffold.

References

- Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design str

- Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting C

- Anticonvulsant activity of the nipecotic acid ester, (+/-)

- GABA transporter type 1 (GAT-1) uptake inhibition reduces stimulated aspartate and glutamate release in the dorsal spinal cord in vivo via different GABAergic mechanisms. (2007). PubMed.

- Small molecule compounds that induce cellular senescence. (n.d.). PMC - NIH.

- The working and inhibition mechanisms of GAT1 a, A potential release... (n.d.).

- Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (n.d.). PMC - NIH.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.

- What are GAT1 inhibitors and how do they work?. (2024).

- Inhibition of Activity of GABA Transporter GAT1 by δ-Opioid Receptor. (n.d.). PubMed Central.

- ETHYL NIPECOT

- Small molecule compounds that induce cellular senescence. (n.d.).

- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.).

- Overview of Cellular Senescence and Aging. (n.d.). Cell Signaling Technology.

- Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator | Request PDF. (2025).

- (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (n.d.).

- Substituted Piperidine as a Novel Lead Molecule for the treatment of Parkinson's disease: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Molecular Modeling | Request PDF. (n.d.).

- WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives. (n.d.).

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Analgesic activity of alkyl piperidine deriv

- Amide Synthesis. (n.d.). Fisher Scientific.

- Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (n.d.). Longdom Publishing.

- CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. (n.d.).

- Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (2017). Longdom Publishing.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.

- Antagonism by piperidine of levodopa effects in Parkinson disease. (n.d.). PubMed.

- Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. (n.d.). PubMed.

- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PMC - PubMed Central.

- WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds. (n.d.).

- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).

- A General Strategy for N-(Hetero)

- Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. (n.d.). ChemRxiv.

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023).

- (S)-Ethyl piperidine-3-carboxylate 97 37675-18-6. (n.d.). Sigma-Aldrich.

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.

- Ethyl (3S)

- Piperine improves levodopa availability in the 6-OHDA-lesioned rat model of Parkinson's disease by suppressing gut bacterial tyrosine decarboxylase. (2023). PubMed.

- Neuroprotective properties of arylpiperazine-sulphonamides in in vitro models of Parkinson's disease. (n.d.). University of Hertfordshire (Research Profiles).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ETHYL NIPECOTATE synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Small molecule compounds that induce cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overview of Cellular Senescence and Aging | Cell Signaling Technology [cellsignal.com]

- 12. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. longdom.org [longdom.org]

- 16. applications.emro.who.int [applications.emro.who.int]

- 17. researchgate.net [researchgate.net]

- 18. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

The Strategic Role of the N-Cbz Protecting Group in Piperidine Synthesis: A Technical Guide

Introduction: The Piperidine Scaffold and the Imperative for Nitrogen Protection

The piperidine ring is a paramount structural motif in medicinal chemistry, forming the core of numerous blockbuster pharmaceuticals and natural products.[1][2] Its prevalence stems from its ability to serve as a conformationally constrained scaffold that can present substituents in a well-defined three-dimensional orientation, enhancing binding affinity to biological targets. However, the secondary amine within the piperidine ring is both nucleophilic and basic, a feature that, while often crucial for pharmacological activity, presents a significant challenge during multi-step organic synthesis.

Unprotected, this nitrogen can engage in a host of undesired side reactions, acting as a base or nucleophile, which can compromise reaction yields and lead to complex product mixtures.[3] Therefore, the temporary masking or "protection" of the piperidine nitrogen is a critical strategic consideration. Among the plethora of amine-protecting groups developed, the benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in the 1930s, remains a robust and highly versatile tool for the synthetic chemist.[4][5]

This technical guide provides an in-depth examination of the Cbz group's role in piperidine synthesis. We will explore the mechanistic underpinnings of its installation and cleavage, provide field-tested experimental protocols, and offer a strategic comparison with other common amine protecting groups to guide rational decision-making in complex synthetic design.

Core Functionality of the N-Cbz Group

The primary function of the Cbz group is to attenuate the reactivity of the piperidine nitrogen. This is achieved by converting the amine into a carbamate, where the lone pair of the nitrogen atom is delocalized into the adjacent carbonyl group.[3] This delocalization significantly reduces the nitrogen's nucleophilicity and basicity, effectively "masking" it from participating in unintended reactions.

The strategic advantages imparted by N-Cbz protection in a synthetic route are manifold:

-

Prevention of Unwanted Reactivity: It allows for a wide range of chemical transformations to be performed on other parts of the molecule, including those involving strong bases, organometallics, or electrophiles, without interference from the piperidine nitrogen.[3][6]

-

Direction of Regioselectivity: The steric bulk and electronic nature of the Cbz group can influence the conformation of the piperidine ring, thereby directing subsequent functionalization reactions to specific positions.[6]

-

Improved Handling and Purification: The introduction of the aromatic Cbz group often increases the crystallinity and stability of piperidine intermediates, which greatly facilitates their purification by crystallization or chromatography.[7][8]

The Protection Step: Installation of the Cbz Group

The most common method for introducing the Cbz group is the reaction of piperidine or a piperidine derivative with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[5][9]

Mechanism of N-Cbz Protection

The mechanism involves the nucleophilic attack of the piperidine nitrogen onto the highly electrophilic carbonyl carbon of benzyl chloroformate.[4][10] The reaction generates hydrochloric acid as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine and to drive the reaction to completion.[10][11]

Caption: Mechanism of N-Cbz protection of piperidine.

Experimental Protocol: N-Cbz Protection of Piperidine

This protocol describes a robust, scalable procedure for the Cbz protection of piperidine using standard laboratory equipment.

Materials:

-

Piperidine (1.0 eq)

-

Benzyl Chloroformate (Cbz-Cl) (1.1 eq)

-

Sodium Carbonate (Na₂CO₃) (2.5 eq)

-

Water (H₂O)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Ice bath

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the piperidine (1.0 eq) and sodium carbonate (2.5 eq) in a mixture of water and DCM (1:1 v/v). Cool the vigorously stirring mixture to 0 °C in an ice bath.

-